molecular formula C22H27NO B10844064 4-Benzyl-1-chroman-2-ylmethyl-piperidine

4-Benzyl-1-chroman-2-ylmethyl-piperidine

Cat. No.: B10844064
M. Wt: 321.5 g/mol
InChI Key: XIEPNNMDKPLLAY-UHFFFAOYSA-N
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Description

4-Benzyl-1-charman-2-ylmethyl-piperidine is a synthetic organic compound featuring a spirocyclic architecture that incorporates a piperidine ring, a foundational scaffold in pharmaceutical development. Piperidine derivatives are of profound significance in medicinal chemistry, constituting the core structure in more than twenty classes of approved pharmaceuticals and numerous bioactive alkaloids . The integration of the chroman moiety in this specific compound creates a spiro[chroman-2,4'-piperidine] core system, a structural motif that has demonstrated considerable potential in early-stage drug discovery research . This specific molecular framework is recognized for its versatility as a building block in the design of novel bioactive molecules. The structural combination present in 4-Benzyl-1-chroman-2-ylmethyl-piperidine makes it a compound of high interest for researchers, particularly in the fields of central nervous system (CNS) disorders and oncology. Spirochroman-piperidine hybrids have been investigated as potential therapeutic agents, with recent scientific literature reporting the design and synthesis of related analogues for evaluation as anticancer agents . Furthermore, the 4-benzylpiperidine subunit is a pharmacophore known to interact with various neurological targets; similar structures have been researched as acetylcholinesterase inhibitors for neurodegenerative conditions and as monoamine modulators . The compound is provided strictly for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is not for diagnostic, therapeutic, or human consumption use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations for laboratory chemicals.

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

4-benzyl-1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine

InChI

InChI=1S/C22H27NO/c1-2-6-18(7-3-1)16-19-12-14-23(15-13-19)17-21-11-10-20-8-4-5-9-22(20)24-21/h1-9,19,21H,10-17H2

InChI Key

XIEPNNMDKPLLAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reductive Amination of N-Benzyl-4-piperidone

This two-step approach leverages N-benzyl-4-piperidone as a key intermediate:

Step 1: Synthesis of N-Benzyl-4-piperidone
N-Benzylation of 4-piperidone hydrochloride is achieved via nucleophilic substitution with benzyl chloride under basic conditions (NaHCO₃, ethanol, reflux). Typical yields exceed 95%:

ParameterValue
SolventEthanol
BaseSodium bicarbonate
TemperatureReflux (78°C)
Reaction Time3 hours
Yield96.5% (Example 1,)

Step 2: Reductive Amination with Chroman-2-ylmethylamine
N-Benzyl-4-piperidone undergoes reductive amination using chroman-2-ylmethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding 88–92% of the target compound.

Partial Reduction of 1-Benzyl-4-piperidinecarboxylate Esters

A scalable method involves selectively reducing ester groups to aldehydes, followed by condensation with chroman-2-ylmethanol:

Procedure :

  • Ester Reduction : 1-Benzyl-4-piperidinecarboxylate (ethyl or methyl ester) is treated with red aluminum (AlH₃·NHR₂) complexes at −5°C to 0°C.

  • Aldehyde Isolation : The intermediate aldehyde is purified via aqueous workup (NaOH, pH 11–13) and solvent extraction.

  • Chroman Coupling : The aldehyde reacts with chroman-2-ylmethanol under acidic catalysis (ZnCl₂, ethanol, reflux).

Optimization Data :

  • Reduction Efficiency : 94.3% yield when using AlH₃·morpholine complexes (Example 7,).

  • Temperature Sensitivity : Reactions above 0°C favor over-reduction to alcohols, reducing aldehyde yields by 15–20%.

Alternative Methodologies

Grignard Addition to N-Benzyl-4-cyanopiperidine

A less common route employs Grignard reagents to introduce the chroman moiety:

  • Cyanation : N-Benzyl-4-piperidone is converted to the corresponding nitrile using trimethylsilyl cyanide (TMSCN).

  • Grignard Reaction : Chroman-2-ylmethylmagnesium bromide adds to the nitrile, followed by acidic hydrolysis to yield the target amine.

Limitations :

  • Low functional group tolerance (e.g., ester groups incompatible).

  • Requires strict anhydrous conditions, limiting scalability.

Multicomponent Coupling Strategies

Zinc chloride-catalyzed one-pot reactions enable concurrent chroman ring formation and piperidine functionalization:

Reaction Scheme :
4-Hydroxycoumarin + Benzaldehyde + 1-Benzyl-4-aminopiperidine → this compound

Conditions :

  • Catalyst : 10 mol% ZnCl₂

  • Solvent : Ethanol, reflux

  • Yield : 85–89% (dependent on benzaldehyde substituents).

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield RangeScalabilityKey Advantage
Reductive Amination88–92%HighMinimal purification steps
Partial Ester Reduction91–94%ModerateIndustrial applicability
Multicomponent Coupling85–89%LowAtom economy

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-chroman-2-ylmethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Benzyl-1-chroman-2-ylmethyl-piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzyl-1-chroman-2-ylmethyl-piperidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Fluorophenyl Piperidine Derivatives ()

Compounds such as 4-(4-Fluorophenyl)-4-hydroxy piperidine and 4-(4-methoxyphenyl)piperidine share the piperidine scaffold but differ in substituents. Key comparisons include:

  • Polarity: Hydroxyl or methoxy groups (e.g., 4-(4-hydroxyphenyl)cyclohexanone) introduce hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the lipophilic benzyl-chroman system .
  • Synthetic Utility : Many fluorophenyl piperidines serve as intermediates for antipsychotics or analgesics, whereas the chroman moiety in the target compound may confer antioxidant or CNS-modulating properties .

Spiro-Piperidine Systems ()

The compound 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione exemplifies a structurally complex spiro system. Differences include:

  • In contrast, the single piperidine ring in this compound allows greater rotational freedom, which may broaden receptor interactions .
  • Synthetic Complexity : Spiro systems require multi-step syntheses involving cyclization and stereochemical control, whereas the target compound’s synthesis likely focuses on straightforward alkylation or amination of the piperidine core .

Pyrimidine-Piperidine Hybrids ()

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine combines a piperidine with a pyrimidine ring. Key distinctions:

  • Heterocyclic Diversity : Pyrimidine’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, often exploited in kinase inhibitors or antiviral agents. The chroman ring in the target compound, with its oxygen atom, may instead modulate redox pathways or lipid solubility .
  • Bioactivity : Pyrimidine derivatives are associated with anticancer and antimicrobial activities, while chroman systems (e.g., in tocopherols) are linked to antioxidant effects, suggesting divergent therapeutic applications .

Structural and Functional Analysis Table

Compound Class Key Substituents/Heterocycles Physicochemical Properties Inferred Bioactivity
This compound Benzyl, chroman, piperidine High lipophilicity, moderate polarity CNS modulation, antioxidant
Fluorophenyl piperidines 4-Fluorophenyl, hydroxyl/methoxy Increased polarity, H-bond donors Serotonin/dopamine receptor ligands
Spiro-piperidine systems Spiro-pyrrolidine, indoline High rigidity, stereochemical complexity Enzyme inhibition, selective targeting
Pyrimidine-piperidine hybrids Pyrimidine, piperidine H-bond acceptors, planar structure Anticancer, antimicrobial

Research Implications and Limitations

The benzyl-chroman-piperidine architecture merits further exploration for CNS disorders or oxidative stress-related conditions. Contradictions in substituent effects (e.g., fluorophenyl vs. methoxy groups on solubility) highlight the need for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-Benzyl-1-chroman-2-ylmethyl-piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often synthesized using CHCl₃/MeOH as solvents under reflux conditions, with yields ranging from 50–57% depending on the substituents . Optimization involves varying reaction time, temperature, and stoichiometry. Purity validation via HPLC (e.g., retention time and peak area analysis) and elemental analysis (C, H, N percentages) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and benzyl/chroman linkages. Mass spectrometry (MS) provides molecular weight validation, while UV/Vis spectroscopy (e.g., λmax at 249–296 nm) aids in detecting conjugated systems . Cross-referencing NMR chemical shifts with computational models (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at -20°C in airtight containers minimizes degradation . Immediate decontamination with soap/water for skin exposure and ethanol for equipment is advised. Always consult updated safety data sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity assessments and elemental analysis data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents (in HPLC) or incomplete combustion (in elemental analysis). Validate purity via orthogonal methods:

  • HPLC : Use gradient elution with UV detection to identify impurities.
  • Elemental Analysis : Ensure complete sample combustion by adjusting oxygen flow and combustion time.
  • Mass Balance : Combine results from both techniques to calculate overall purity .

Q. What factorial design approaches are suitable for optimizing synthesis parameters of this compound?

  • Methodological Answer : A 2³ factorial design can evaluate the effects of temperature, solvent ratio (e.g., CHCl₃/MeOH), and catalyst concentration on yield. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Virtual simulations using chemical software (e.g., process control tools) pre-screen conditions to reduce resource consumption .

Q. How do structural modifications at the piperidine ring influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Substituents at the 4-position (e.g., benzyl vs. chlorophenyl groups) alter lipophilicity (logP) and hydrogen-bonding capacity. Comparative studies using analogs (e.g., 4-(4-Chlorobenzyl)piperidine) reveal trends in solubility and receptor binding. Molecular docking and ADMET predictions guide rational design for targeted applications (e.g., neurological drug candidates) .

Q. What strategies mitigate compound degradation during long-term storage, and how is stability validated?

  • Methodological Answer : Degradation is minimized by storing the compound under inert gas (N₂/Ar) at -20°C. Stability studies use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic HPLC and NMR analyses to detect decomposition products. Lyophilization improves stability for hygroscopic derivatives .

Data Analysis and Theoretical Frameworks

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Standardize assays using WHO-recommended cell lines and controls. Meta-analysis of published data identifies outliers, while dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency trends .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities with biological targets. PubChem’s cheminformatics tools (e.g., InChI key validation) ensure structural accuracy .

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